Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Catalog No.
S664289
CAS No.
6389-60-2
M.F
C14H17ClN2
M. Wt
248.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 3-((phenethylamino)methyl)-, hydrochlori...

CAS Number

6389-60-2

Product Name

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

InChI

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H

InChI Key

WTROJZJURULLHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl

Solubility

35.3 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl

Preparation of Pyridine Derivatives

Synthesis and Pharmacological Applications of Piperidine Derivatives

Synthesis of Thieno[2,3-b]pyridines

Pyridinium Salts in Bioactive Pharmaceuticals

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C₁₄H₁₇ClN₂ and a CAS number of 6389-60-2. This compound features a pyridine ring substituted with a phenethylamino group, which is linked through a methylene bridge. The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility in water and is commonly used in pharmaceutical formulations. The compound is known for its potential biological activities and therapeutic applications.

Due to the reactivity of the nitrogen atom in the pyridine ring. The compound can undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Mannich Reactions: This compound can participate in Mannich reactions, where it reacts with formaldehyde and amines to form β-amino carbonyl compounds.
  • Acid-Base Reactions: As a hydrochloride, it can dissociate in aqueous solutions, allowing it to interact with bases.

These reactions are significant for synthesizing more complex organic molecules and exploring its reactivity in medicinal chemistry.

Pyridine compounds are recognized for their diverse biological activities. Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has been noted for:

  • Antimicrobial Properties: Similar pyridine derivatives have shown activity against various bacterial strains and fungi .
  • Antiviral Activity: Some pyridine compounds have demonstrated effectiveness against viral infections, including those caused by coronaviruses .
  • Potential Antitumor Effects: Research indicates that certain pyridine derivatives may inhibit tumor growth and proliferation .

The biological activities of this compound make it a candidate for further pharmacological studies.

The synthesis of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride can be achieved through several methods:

  • Mannich Reaction: This involves reacting phenethylamine with formaldehyde and a pyridine derivative to yield the target compound.
  • Alkylation Reactions: The introduction of the phenethylamino group can be performed via alkylation of pyridine with appropriate alkyl halides or sulfonates.
  • Hydrochloride Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the efficient production of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride in laboratory settings.

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has several applications:

  • Pharmaceuticals: It is used as an intermediate in drug synthesis due to its biological activity.
  • Research: This compound serves as a tool in biochemical studies aimed at understanding disease mechanisms and developing new therapies.
  • Chemical Synthesis: Its unique structure makes it valuable in synthesizing other complex organic molecules.

The versatility of this compound in various fields underscores its importance in both academic and industrial research.

Studies on Pyridine, 3-((phenethylamino)methyl)-, hydrochloride have revealed interactions with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins can elucidate its mechanism of action.
  • Receptor Interaction: Research has shown that similar compounds may interact with neurotransmitter receptors, influencing neurological pathways .
  • Enzyme Inhibition: Some studies suggest that pyridine derivatives can inhibit specific enzymes involved in metabolic pathways .

These interaction studies are crucial for understanding the therapeutic potential and safety profile of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride.

Similar Compounds

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride shares structural similarities with various other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Pyridine, 2-(phenylamino)-Pyridine with an amino groupExhibits different biological activities
N-(2-Phenylethyl)pyridin-3-methanamineRelated structure with similar substituentsPotentially different pharmacological properties
4-(Phenylmethyl)pyridin-2-amineAnother pyridine derivativeDifferent position of phenyl group

These compounds highlight the uniqueness of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride while also emphasizing its potential similarities in biological activity and chemical reactivity.

The exploration of these aspects offers insights into the significance of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride in medicinal chemistry and its potential role in therapeutic applications.

Other CAS

6389-60-2

Dates

Modify: 2023-08-15

Explore Compound Types